

Section 1: Compound Profile and Structural Elucidation

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)thiophen-3-amine hydrochloride

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Introduction to Trifluoromethyl-Substituted Aminothiophenes

Substituted aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The thiophene ring serves as a versatile scaffold, and the incorporation of an amine group provides a key site for further functionalization and interaction with biological targets. The trifluoromethyl (-CF₃) group is a particularly valuable substituent in drug design; it is known to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of drug candidates.

This guide focuses on a specific, targeted derivative: **5-(Trifluoromethyl)thiophen-3-amine Hydrochloride**. We will provide a comprehensive analysis of its molecular weight, a fundamental parameter essential for accurate compound quantification, reaction stoichiometry, and characterization.

Molecular Structure and Formula

The first step in determining the molecular weight of any compound is to establish its precise chemical structure and the corresponding molecular formula. The name "5-

(Trifluoromethyl)thiophen-3-amine hydrochloride" defines the arrangement of atoms. The structure consists of a five-membered thiophene ring, with a trifluoromethyl group at position 5 and an amine group at position 3. As a hydrochloride salt, the amine group is protonated and associated with a chloride counter-ion. This salt form typically enhances the compound's stability and solubility in aqueous media[1].

The derived molecular formula for the hydrochloride salt is $C_5H_5ClF_3NS$.

Caption: Molecular structure of **5-(Trifluoromethyl)thiophen-3-amine Hydrochloride**.

Section 2: Theoretical Molecular Weight Calculation

The theoretical molecular weight (or more accurately, the molar mass) is an absolute value derived from the molecular formula and the standard atomic weights of the constituent elements. It serves as the benchmark against which experimental data are compared.

Protocol for Theoretical Calculation

The calculation is a summation of the atomic weights of each atom in the molecular formula ($C_5H_5ClF_3NS$).

- List all unique elements present in the formula: Carbon (C), Hydrogen (H), Chlorine (Cl), Fluorine (F), Nitrogen (N), and Sulfur (S).
- Count the number of atoms for each element.
- Assign the standard atomic weight to each element as defined by IUPAC.
- Calculate the total mass contribution for each element by multiplying the atom count by its atomic weight.
- Sum the total mass contributions to obtain the final molecular weight.

Data Presentation

The following table summarizes the calculation for the molecular weight of $C_5H_5ClF_3NS$.

Element	Symbol	Atom Count	Standard Atomic Weight (g/mol)	Total Mass Contribution (g/mol)
Carbon	C	5	12.011	60.055
Hydrogen	H	5	1.008	5.040
Chlorine	Cl	1	35.453	35.453
Fluorine	F	3	18.998	56.994
Nitrogen	N	1	14.007	14.007
Sulfur	S	1	32.06	32.060
Total			203.609	

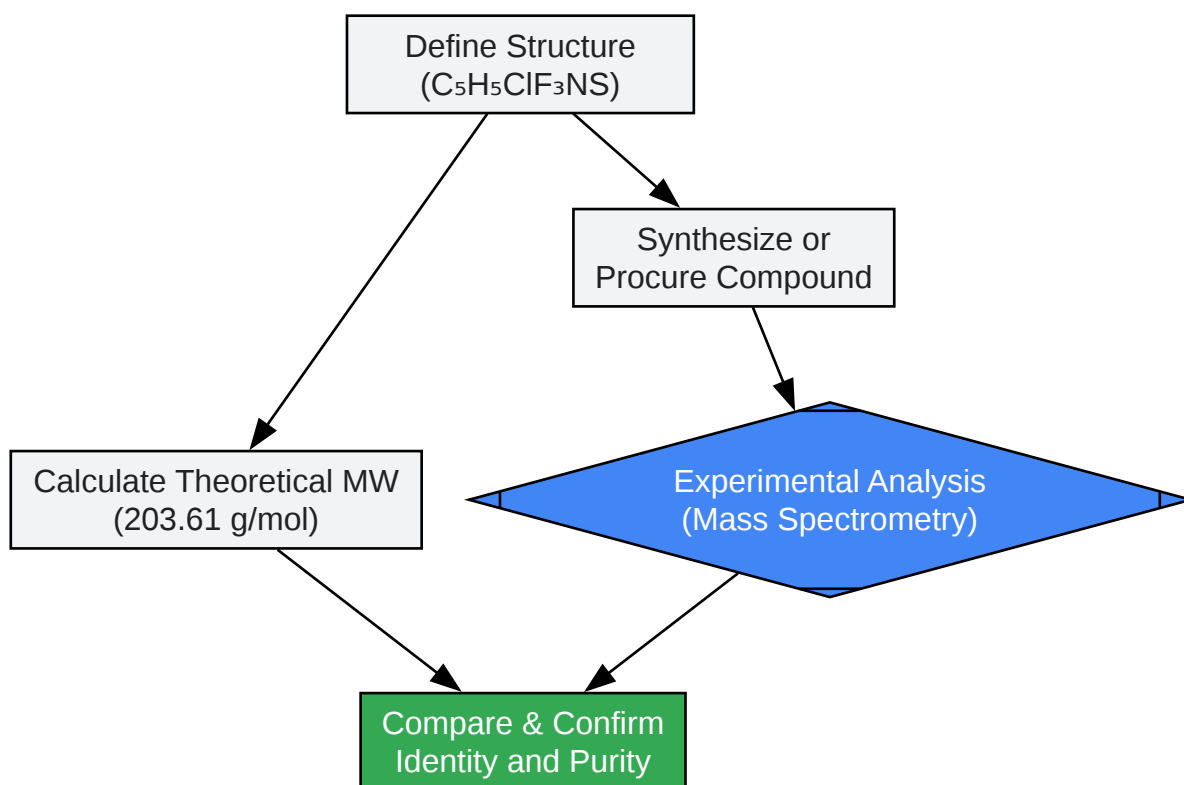
The calculated theoretical molecular weight for **5-(Trifluoromethyl)thiophen-3-amine Hydrochloride** is 203.61 g/mol .

Section 3: Experimental Verification Workflow

While the theoretical calculation provides a precise value, experimental verification is a cornerstone of scientific integrity. It confirms the identity and purity of a synthesized compound. Mass spectrometry (MS) is the definitive technique for this purpose.

Principle of Mass Spectrometry

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like 5-(Trifluoromethyl)thiophen-3-amine HCl, soft ionization techniques such as Electrospray Ionization (ESI) are ideal. In ESI-MS, the sample is ionized, and the hydrochloride salt dissociates. The protonated free base, known as the molecular ion $[M+H]^+$, is then detected. The instrument measures the m/z of this ion, which directly confirms the mass of the parent molecule.



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Caption: Workflow for the determination and confirmation of molecular weight.

Generalized Protocol for ESI-MS Analysis

- Sample Preparation:
 - Accurately weigh approximately 1 mg of 5-(Trifluoromethyl)thiophen-3-amine HCl.
 - Dissolve the sample in a suitable solvent system, typically a mixture of methanol or acetonitrile with a small percentage of water and an acid (e.g., 0.1% formic acid) to ensure the amine remains protonated. A starting concentration of 1 mg/mL is common.
 - Perform serial dilutions to reach a final concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL.
- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

- Set the instrument to operate in positive ion mode (ESI+).
- Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable signal.
- Data Acquisition:
 - Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Acquire data over a relevant mass range. For this compound, a scan range of m/z 50-500 would be appropriate.

Interpretation of Results

- Free Base Mass: The molecular formula of the free base (5-(Trifluoromethyl)thiophen-3-amine) is $\text{C}_5\text{H}_4\text{F}_3\text{NS}$. Its monoisotopic mass is approximately 181.01 g/mol .
- Expected Molecular Ion: In the positive ion mode mass spectrum, the primary peak of interest will be the protonated molecular ion, $[\text{M}+\text{H}]^+$. The expected m/z value would be approximately 182.02.
- Confirmation: The observation of a strong signal at this m/z value provides definitive confirmation of the molecular weight of the free base, and by extension, validates the identity of the hydrochloride salt starting material. Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation[2].

Section 4: Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 5-(Trifluoromethyl)thiophen-3-amine HCl is not widely available, data from structurally similar aminothiophenes and trifluoromethylated compounds should be used to guide handling procedures.

- Potential Hazards: Compounds of this class may cause skin, eye, and respiratory tract irritation[3][4]. The toxicological properties have not been fully investigated for many specific derivatives[3].
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat[3][5]. Work should be conducted in a well-ventilated

area or a chemical fume hood.

- Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible substances[3]. An inert atmosphere may be recommended for long-term storage to prevent degradation.

Section 5: Conclusion

The molecular weight of **5-(Trifluoromethyl)thiophen-3-amine Hydrochloride** ($C_5H_5ClF_3NS$) is a critical parameter for its application in research and development. This guide has established a theoretical molecular weight of 203.61 g/mol through a systematic calculation based on standard atomic weights. Furthermore, we have outlined the authoritative experimental workflow, centered on mass spectrometry, required to verify this value. The expected detection of the protonated free base at $m/z \approx 182.02$ serves as the primary method of confirmation. Adherence to this combined theoretical and experimental approach ensures the scientific rigor necessary for advancing drug discovery and materials science.

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